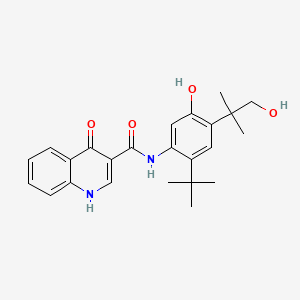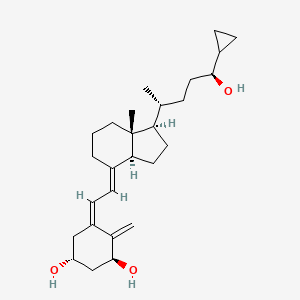
Hydrochlorothiazide-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrochlorothiazide-d2 (HCTZ-d2) is the deuterium labeled version of Hydrochlorothiazide . Hydrochlorothiazide is an orally active diuretic agent of the thiazide class, which inhibits the transforming TGF-β/Smad signaling pathway . It also has direct vascular relaxant effects via opening of the calcium-activated potassium (KCA) channel .
Scientific Research Applications
Treatment of Hypertension
Hydrochlorothiazide is a diuretic that is commonly used to treat hypertension . It belongs to class IV of the Biopharmaceutics Classification System . By promoting the excretion of sodium and water, it helps to lower blood pressure.
Quality Control in Pharmaceutical Formulations
Hydrochlorothiazide is often evaluated in quality control and thermal characterization tests for pharmaceutical formulations . These tests ensure that the drug meets the necessary standards for safety and efficacy.
Treatment of Edema
Hydrochlorothiazide is used in the treatment of edema, a condition characterized by an excess of watery fluid collecting in the cavities or tissues of the body . By promoting the excretion of excess fluid, it helps to alleviate the symptoms of this condition.
Treatment of Congestive Heart Failure
This drug is also used in the treatment of congestive heart failure . It helps to reduce fluid buildup in the body, which can alleviate symptoms such as shortness of breath and swelling in the legs, ankles, and feet.
5. Treatment of Renal and Hepatic Dysfunction Hydrochlorothiazide is used in the treatment of various forms of renal and hepatic dysfunction . By promoting the excretion of excess fluid and salts, it can help to improve kidney and liver function.
Chromatographic Analysis
The chromatographic analysis of hydrochlorothiazide has been carried out by simple high-performance liquid chromatography (HPLC) procedure . This procedure has been developed for determining hydrochlorothiazide in pharmaceutical tablets using different mobile phases .
Mechanism of Action
- Its primary targets are the organic anion transporters (OAT1, OAT3, and OAT4) , which transport HCTZ from the circulation into the epithelial cells of the DCT .
Target of Action
Biochemical Pathways
Safety and Hazards
Hydrochlorothiazide-d2, like Hydrochlorothiazide, should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Hydrochlorothiazide-d2 involves the deuteration of Hydrochlorothiazide, which is a diuretic drug used to treat hypertension and edema. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms, which are heavier isotopes of hydrogen. This is done to create a deuterated version of the drug for use in pharmacokinetic studies.", "Starting Materials": [ "Hydrochlorothiazide", "Deuterium oxide (D2O)", "Sodium borodeuteride (NaBD4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol" ], "Reaction": [ "Hydrochlorothiazide is dissolved in deuterium oxide (D2O) and sodium borodeuteride (NaBD4) is added as a reducing agent.", "The mixture is heated under reflux for several hours to allow for the deuteration of the drug.", "The reaction mixture is then cooled and acidified with hydrochloric acid (HCl) to protonate the drug and remove excess reducing agent.", "The resulting mixture is extracted with ethyl acetate to isolate the deuterated drug.", "The organic layer is washed with sodium hydroxide (NaOH) to remove any remaining acidic impurities.", "The solvent is then evaporated to yield the final product, Hydrochlorothiazide-d2." ] } | |
CAS RN |
1219798-89-6 |
Molecular Formula |
C7H6ClN3O4S2D2 |
Molecular Weight |
299.75 |
Appearance |
White to Off-White Solid |
melting_point |
265-267°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
58-93-5 (unlabelled) |
synonyms |
6-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-d2-7-sulfonamide 1,1-Dioxide; Bremil-d2; Cidrex-d2; Dichlotride-d2; Diurizid-d2; Drenol-d2; Hidrochlortiazid-d2; Hydrex-d2; Oretic-d2; Pantemon-d2; Thiuretic-d2 |
tag |
Hydrochlorothiazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Acetyl-5H-dibenz[b,f]azepine](/img/structure/B602394.png)

![8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B602398.png)






